4-(benzenesulfonyl)-2-(furan-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]-1,3-oxazol-5-amine
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Overview
Description
4-(benzenesulfonyl)-2-(furan-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]-1,3-oxazol-5-amine is a complex organic compound that features a combination of furyl, imidazolyl, phenylsulfonyl, and oxazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzenesulfonyl)-2-(furan-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]-1,3-oxazol-5-amine typically involves multi-step organic reactions. The process may start with the preparation of the oxazole ring, followed by the introduction of the furyl and imidazolyl groups. The phenylsulfonyl group is usually introduced through sulfonation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furyl and imidazolyl groups.
Reduction: Reduction reactions can be performed on the oxazole ring and the phenylsulfonyl group.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, especially at the imidazolyl and phenylsulfonyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furyl ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
4-(benzenesulfonyl)-2-(furan-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]-1,3-oxazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infections and cancer.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(benzenesulfonyl)-2-(furan-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]-1,3-oxazol-5-amine involves its interaction with various molecular targets. The imidazolyl group can bind to metal ions, affecting enzymatic activity. The phenylsulfonyl group can interact with proteins, altering their function. The compound may also interfere with cellular pathways, leading to its bioactive effects.
Comparison with Similar Compounds
Similar Compounds
2-(2-furyl)-N-[3-(1H-imidazol-1-yl)propyl]-4-(phenylsulfonyl)-1,3-thiazol-5-amine: Similar structure but with a thiazole ring instead of an oxazole ring.
2-(2-furyl)-N-[3-(1H-imidazol-1-yl)propyl]-4-(phenylsulfonyl)-1,3-diazol-5-amine: Contains a diazole ring instead of an oxazole ring.
2-(2-furyl)-N-[3-(1H-imidazol-1-yl)propyl]-4-(phenylsulfonyl)-1,3-pyrazol-5-amine: Features a pyrazole ring instead of an oxazole ring.
Uniqueness
The uniqueness of 4-(benzenesulfonyl)-2-(furan-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]-1,3-oxazol-5-amine lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the oxazole ring, in particular, differentiates it from similar compounds and may contribute to its unique reactivity and bioactivity.
Properties
IUPAC Name |
4-(benzenesulfonyl)-2-(furan-2-yl)-N-(3-imidazol-1-ylpropyl)-1,3-oxazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4S/c24-28(25,15-6-2-1-3-7-15)19-18(21-9-5-11-23-12-10-20-14-23)27-17(22-19)16-8-4-13-26-16/h1-4,6-8,10,12-14,21H,5,9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYNBLLASEBQKPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CO3)NCCCN4C=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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